The synthesis of N-(4-methyl-1-piperazinyl)-3-(trifluoromethyl)benzamide can be achieved through various synthetic routes. One common approach involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 1-methylpiperazine. [, , ]
Chemical Reactions Analysis
N-(4-methyl-1-piperazinyl)-3-(trifluoromethyl)benzamide, due to its various functional groups, can undergo diverse chemical reactions. The piperazine nitrogen, for instance, can participate in alkylation or acylation reactions, enabling the attachment of diverse substituents to modify the compound's properties. [, , ]
Applications
Specific Examples:
Kinase inhibitors: Researchers have incorporated N-(4-methyl-1-piperazinyl)-3-(trifluoromethyl)benzamide as a structural motif in the development of kinase inhibitors. Kinases are enzymes involved in crucial cellular processes, and their dysregulation is implicated in various diseases, making them attractive targets for drug development. [, ]
G protein-coupled receptor (GPCR) ligands: The compound has also been explored in the design and synthesis of ligands targeting GPCRs. GPCRs constitute a large family of membrane proteins involved in various physiological functions, making them important drug targets for a wide range of diseases. []
Compound Description: Ponatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It functions by inhibiting the activity of the BCR-ABL protein, a tyrosine kinase that plays a critical role in the development of these cancers. Ponatinib demonstrates potent activity against various BCR-ABL mutations, including the T315I gatekeeper mutant, which confers resistance to many other tyrosine kinase inhibitors []. This compound is available as various salts, including its bromhydrate and monohydrochloride forms, and also exists in different crystalline forms [, , , ].
Compound Description: Imatinib, also known by its mesylate salt (Imatinib mesylate), is a tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) []. It functions by inhibiting the BCR-ABL tyrosine kinase, which is responsible for the uncontrolled growth of white blood cells in CML. Imatinib exhibits antileukemic activity and is recognized as a standard treatment for CML. The drug is available in different crystalline modifications, including the η-modification, which can be prepared through specific methods like sublimation dehydration [].
Compound Description: AKE-72 is a potent, pan-BCR-ABL inhibitor with significant anti-leukemic activity []. It targets both wild-type BCR-ABL and the imatinib-resistant T315I mutant. The compound demonstrates strong inhibitory activity against several other clinically relevant BCR-ABL mutations as well []. AKE-72 effectively inhibits the proliferation of BCR-ABL driven cell lines, including K-562 and Ba/F3 cells expressing either native BCR-ABL or its T315I mutant.
Compound Description: CHMFL-ABL/KIT-155 is a novel, potent type II inhibitor targeting both ABL and c-KIT kinases []. It exhibits a unique hinge-binding mode involving a hydrogen bond between the NH group on the kinase backbone and the carbonyl oxygen of the compound []. This interaction contributes to its potent inhibition of both purified ABL and c-KIT kinases. CHMFL-ABL/KIT-155 demonstrates strong antiproliferative activity against BCR-ABL and c-KIT driven cancer cell lines, effectively blocking signaling pathways, inducing apoptosis, and arresting the cell cycle [].
Compound Description: CHMFL-KIT-110 acts as a highly selective, potent, and orally available type II c-KIT kinase inhibitor []. The compound demonstrates remarkable antiproliferative effects against GISTs cell lines GIST-T1 and GIST-882 []. Moreover, CHMFL-KIT-110 effectively disrupts c-KIT-mediated signaling pathways, leading to apoptosis and cell cycle arrest in cellular contexts [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.